molecular formula C11H13NO B15275795 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone

2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone

Cat. No.: B15275795
M. Wt: 175.23 g/mol
InChI Key: QJBORCAZTVNDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-6,8-dimethyl-4(1H)-quinolinone is a synthetic organic compound belonging to the class of 2,3-dihydroquinolin-4(1H)-ones. This specific 6,8-dimethyl-substituted analogue is of significant interest in medicinal and organic chemistry research due to the versatile biological activities exhibited by the quinolinone core scaffold . The quinolinone structure is a privileged motif in drug discovery. Researchers have identified derivatives with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties . The presence of alkyl substituents, such as the methyl groups at the 6 and 8 positions on the benzo-fused ring, allows for the fine-tuning of the compound's steric and electronic properties, which is a common strategy in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . This makes it a valuable building block for developing novel therapeutic agents. From a synthetic chemistry perspective, the compound serves as a key intermediate. Quinolin-4-ones can be synthesized through classical methods such as the Gould-Jacobs or Conrad-Limpach reactions , which typically involve the cyclization of aniline derivatives . The reactivity of the lactam group and the carbon atoms at the 2 and 3 positions allows for further functionalization, enabling the construction of more complex molecular architectures . Handling and Safety: While specific toxicological data for this exact compound may be limited, related 2,3-dihydroquinolin-4(1H)-one hydrochlorides are classified as harmful by inhalation, in contact with skin, and if swallowed . Researchers should handle this material with appropriate personal protective equipment, including lab coats, gloves, and safety goggles, and use it only in a well-ventilated area or chemical fume hood . Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6,8-dimethyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C11H13NO/c1-7-5-8(2)11-9(6-7)10(13)3-4-12-11/h5-6,12H,3-4H2,1-2H3

InChI Key

QJBORCAZTVNDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CCN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a methyl ketone in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Reduction/Oxidation Followed by Cyclization

  • Hydrogenation of intermediate 28 (bearing an ester group) under varying conditions yields distinct products:

    • 5% Pd/C at 1 atm H₂ : Predominantly forms dihydroquinoline 29 .

    • 5% Pt/C at 4 atm H₂ : Favors tetrahydroquinoline 31 with ≥13:1 cis selectivity due to steric interactions between substituents and the ester group .

    • Larger R groups enhance cis selectivity by forcing the ester into a pseudoaxial orientation, directing hydrogen addition .

Acid-Catalyzed Ring Closures

  • TiO₂-catalyzed photochemical reactions enable simultaneous reduction of nitro groups and oxidation of ethanol to acetaldehyde. Ethyl vinyl ether intermediates cyclize with imines to form 4-ethoxy-substituted derivatives (e.g., 77 ) in 71% yield .

Hydrogenation and Isomerization

  • Catalyst selection critically impacts product distribution:

    CatalystPressure (atm)Major ProductSelectivity
    5% Pd/C1Dihydroquinoline 29 Low
    5% Pt/C4Tetrahydroquinoline 31 ≥13:1 cis
  • Steric effects from 6,8-dimethyl groups likely influence regioselectivity and transition-state geometry .

Carbonylative Cyclization

  • Pd-catalyzed Sonogashira carbonylation with Mo(CO)₆ as a CO source enables alkyne insertion into 2-iodoaniline derivatives. Subsequent cyclization with diethylamine yields 2-substituted quinolin-4-ones (e.g., 7 ) via intermediates 41 and 53 .

  • Advantages of Mo(CO)₆ over gaseous CO include improved safety, scalability, and cost-effectiveness .

Chiral Supramolecular Host Systems

  • Per-6-amino-β-cyclodextrin (per-6-ABCD) facilitates enantioselective synthesis of 2,3-dihydro-4(1H)-quinolinones via reductive amination.

    • Aldehyde 105 condenses with ketone 89 to form imine 106 , which cyclizes under supramolecular catalysis.

    • Yields: 18–99% with 69–98% enantiomeric excess (ee) .

    • Reusable catalyst maintains activity over multiple cycles .

Dithiocarbamate Hybrids

  • Hybridization with dithiocarbamate moieties enhances bioactivity. For example:

    • Compound 3e (with a 3,4-dihydro-2(1H)-quinolinone core linked to dithiocarbamate) inhibits cholinesterases (ChEs) and monoamine oxidases (MAOs), key targets in Alzheimer’s disease .

    • Structure-activity relationship (SAR) studies highlight the importance of alkyl chain length for dual-target inhibition .

Kinase Inhibition

  • Derivatives like 2q (4,5-dihydro-1H-dithiolo[3,4-c]quinoline) exhibit potent kinase inhibition:

    Target KinaseInhibition (%)IC₅₀ (µM)
    JAK3990.46
    cRAF[Y340D][Y341D]925.34

Key Mechanistic Insights

  • Steric Effects : Methyl groups at C6 and C8 influence transition-state geometries, favoring cis isomer formation during hydrogenation .

  • Catalyst Dependency : Pd vs. Pt catalysts alter reaction pathways by modulating hydrogenation rates and intermediate stability .

  • Supramolecular Catalysis : Chiral hosts like per-6-ABCD enhance enantioselectivity through non-covalent interactions .

Scientific Research Applications

2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit key enzymes involved in metabolic pathways.

    Receptor binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6,8-Dimethylquinolin-2(1H)-one

  • Structure: Ketone at position 2 instead of 4, fully aromatic quinoline backbone.
  • Molecular Formula: C₁₁H₁₁NO (MW: 173.21 g/mol).
  • Key Differences :
    • Reactivity : The 2-ketone isomer lacks ring saturation, making it more prone to electrophilic substitution at positions 3 and 4.
    • Spectral Data : IR spectra show a C=O stretch at 1663 cm⁻¹, distinct from the 4-ketone variant .
    • Synthetic Routes : Synthesized via condensation of substituted anilines with β-keto esters, unlike the dihydro derivative, which may require reductive cyclization .

Halogenated Analog: 8-Bromo-2,3-dihydro-4(1H)-quinolinone

  • Structure : Bromine at position 8, dihydro backbone at positions 2 and 3.
  • Molecular Formula: C₉H₈BrNO (MW: 238.07 g/mol).
  • Key Differences :
    • Electrophilicity : Bromine’s electron-withdrawing effect increases the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions.
    • NMR Profile : Aromatic protons appear as doublets (δ 7.5 ppm and δ 8.1 ppm), reflecting bromine’s deshielding effect .

Amino-Substituted Derivatives: 6,8-Diamino-3,4-dihydro-2(1H)-Quinolinone

  • Structure: Amino groups at positions 6 and 8, dihydro backbone at positions 3 and 4.
  • Molecular Formula : C₉H₁₁N₃O (MW: 177.20 g/mol).
  • Key Differences: Basicity: Amino groups increase basicity (pKₐH ~9–10 in acetonitrile) compared to methyl substituents (pKₐH ~5–6) . Solubility: Enhanced water solubility due to hydrogen-bonding capacity of amino groups .

Comparative Analysis Table

Compound Name Substituents Ketone Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,3-Dihydro-6,8-dimethyl-4(1H)-quinolinone 6,8-methyl 4 C₁₁H₁₃NO 175.23 Moderate lipophilicity; used in antimicrobial agent synthesis
6,8-Dimethylquinolin-2(1H)-one 6,8-methyl 2 C₁₁H₁₁NO 173.21 Aromatic electrophile; precursor for fluorescent dyes
8-Bromo-2,3-dihydro-4(1H)-quinolinone 8-bromo 4 C₉H₈BrNO 238.07 High electrophilicity; intermediate in Suzuki couplings
6,8-Diamino-3,4-dihydro-2(1H)-quinolinone 6,8-amino 2 C₉H₁₁N₃O 177.20 High basicity; potential kinase inhibitor scaffold

Impact of Substituents on Physicochemical Properties

  • Electron-Donating Groups (e.g., Methyl): Increase lipophilicity and ring electron density, reducing ketone reactivity. Methyl groups in this compound stabilize the aromatic system via hyperconjugation .
  • Electron-Withdrawing Groups (e.g., Bromine) :
    • Enhance ketone electrophilicity and alter UV-Vis absorption maxima .
  • Amino Groups: Improve solubility and enable hydrogen bonding, critical for biological interactions .

Biological Activity

2,3-Dihydro-6,8-dimethyl-4(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, including cyclization reactions of appropriate precursors. The synthetic pathways often focus on optimizing yield and purity while minimizing by-products.

Example Synthesis Pathway

  • Starting Materials : Appropriate aniline derivatives are reacted with carbonyl compounds.
  • Cyclization : The reaction mixture is subjected to cyclization conditions (e.g., heating in the presence of acid catalysts).
  • Purification : The product is purified via recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has shown promising anticancer properties in vitro. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (µM)
HeLa22.7
HCT11630.98
MCF-74.12

Neuroprotective Effects

Recent studies suggest that derivatives of quinolinones may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in neurodegeneration.

Case Studies

  • Alzheimer's Disease Model : A study demonstrated that a derivative of this compound effectively inhibited AChE with an IC50 value of 0.28 µM and showed the ability to cross the blood-brain barrier (BBB) without exhibiting cytotoxicity at lower concentrations .
  • Antileishmanial Activity : In another investigation focusing on antileishmanial efficacy, quinolinone derivatives were synthesized and evaluated for their activity against Leishmania parasites. One compound exhibited a CC50 value of 65.11 µM and significant inhibition rates in infected mice .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives. Preliminary findings suggest favorable pharmacokinetic properties with low toxicity profiles observed in animal models.

Toxicity Assessment

Toxicity studies have indicated that certain derivatives maintain low toxicity levels even at high doses (up to 2500 mg/kg), suggesting a promising safety profile for further development .

Q & A

Q. What are the optimal catalytic systems and solvent conditions for synthesizing 2,3-dihydro-6,8-dimethyl-4(1H)-quinolinone?

  • Methodological Answer: Comparative studies suggest Fe₃O₄@GO (graphene oxide-supported iron oxide nanoparticles) as a magnetically recoverable catalyst for eco-friendly synthesis in aqueous media, achieving high yields (~85%) with minimal byproducts . Alternatively, trifluoroethanol solvent systems enable mild reaction conditions (room temperature, 12 hours) for dihydroquinolinone derivatives, though catalyst recycling remains challenging . For halogenated intermediates, cyanuric chloride catalysis under inert atmospheres improves regioselectivity but requires rigorous moisture control .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer:
  • IR Spectroscopy: Key peaks include C=O stretching (~1660 cm⁻¹) and NH/OH vibrations (3200–3450 cm⁻¹) .
  • ¹H NMR: Distinct signals for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–7.9 ppm), and dihydroquinolinone NH (δ 5.8–6.2 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 217 for the parent compound) and fragmentation patterns validate substituent placement .

Q. What safety protocols are critical during the synthesis and handling of dihydroquinolinone derivatives?

  • Methodological Answer:
  • Use fume hoods to avoid inhalation of volatile solvents (e.g., trifluoroethanol) .
  • Personal protective equipment (PPE) is mandatory due to potential skin/eye irritation from intermediates like cyanuric chloride .
  • Store compounds in airtight containers away from moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction mechanisms for dihydroquinolinone synthesis be elucidated using kinetic and computational studies?

  • Methodological Answer:
  • Kinetic Analysis: Monitor reaction progress via HPLC or GC-MS to identify rate-determining steps (e.g., cyclization vs. substituent addition) .
  • DFT Calculations: Model transition states to predict regioselectivity in substituent placement (e.g., methyl vs. hydroxyl groups) .
  • Isotopic Labeling: Use ¹³C-labeled precursors to trace carbon migration during ring closure .

Q. How do structural modifications (e.g., methyl vs. hydroxy groups) impact the biological activity of dihydroquinolinone derivatives?

  • Methodological Answer:
  • Antimicrobial Assays: Test derivatives against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) protocols. Methyl groups at C6/C8 enhance lipophilicity, improving membrane penetration .
  • Antileishmanial Activity: Use macrophage-amastigote models to evaluate IC₅₀ values. Hydroxy substituents may chelate metal ions in parasitic enzymes, altering efficacy .
  • SAR (Structure-Activity Relationship): Correlate logP values (calculated via XlogP) with bioactivity to optimize lead compounds .

Q. How can contradictory spectroscopic or pharmacological data be resolved for dihydroquinolinone derivatives?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions to confirm substituent positions .
  • X-ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .
  • Dose-Response Reproducibility: Standardize cell culture conditions (e.g., pH, serum concentration) to minimize variability in IC₅₀ values .

Q. What strategies improve yield and purity in large-scale dihydroquinolinone synthesis?

  • Methodological Answer:
  • Flow Chemistry: Continuous flow systems reduce side reactions by controlling residence time and temperature gradients .
  • Crystallization Optimization: Screen solvents (e.g., DMF/water mixtures) to enhance crystal lattice stability and purity (>98%) .
  • Byproduct Analysis: Use LC-MS to identify and quantify impurities (e.g., oxidation byproducts) for process refinement .

Methodological Tables

Table 1: Comparison of Catalytic Systems for Dihydroquinolinone Synthesis

CatalystSolventYield (%)RecyclabilityKey AdvantageReference
Fe₃O₄@GOWater855 cyclesEco-friendly, low waste
Cyanuric ChlorideDCM78Not recyclableHigh regioselectivity
TrifluoroethanolTFE82N/AMild conditions

Table 2: Key Spectroscopic Markers for Structural Confirmation

TechniqueDiagnostic FeatureExample DataReference
IRC=O stretch at 1663 cm⁻¹1663 cm⁻¹ (quinolinone carbonyl)
¹H NMRMethyl groups at δ 2.3 ppmδ 2.3 (s, 6H, CH₃)
MSMolecular ion at m/z 217[M+H]⁺ = 217

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.